molecular formula C23H16ClFN2O3 B11688210 N-(3-chloro-4-fluorophenyl)-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamide

N-(3-chloro-4-fluorophenyl)-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamide

Cat. No.: B11688210
M. Wt: 422.8 g/mol
InChI Key: VHQFIPUIOFLVRW-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANAMIDE is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a combination of aromatic rings, halogen substituents, and amide functionalities, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANAMIDE typically involves multi-step organic reactions. One common approach includes:

    Formation of the Isoindoline Core: Starting with phthalic anhydride, the isoindoline core is synthesized through a condensation reaction with an amine.

    Introduction of the Phenylpropanamide Moiety: The phenylpropanamide group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products Formed:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-CHLORO-4-FLUOROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3-CHLORO-4-FLUOROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-METHOXYPHENYL)PROPANAMIDE
  • N-(3-CHLORO-4-FLUOROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-HYDROXYPHENYL)PROPANAMIDE

Uniqueness: The unique combination of chloro and fluoro substituents, along with the isoindoline and phenylpropanamide moieties, distinguishes N-(3-CHLORO-4-FLUOROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANAMIDE from other similar compounds

Properties

Molecular Formula

C23H16ClFN2O3

Molecular Weight

422.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide

InChI

InChI=1S/C23H16ClFN2O3/c24-18-13-15(10-11-19(18)25)26-21(28)20(12-14-6-2-1-3-7-14)27-22(29)16-8-4-5-9-17(16)23(27)30/h1-11,13,20H,12H2,(H,26,28)

InChI Key

VHQFIPUIOFLVRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC(=C(C=C2)F)Cl)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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